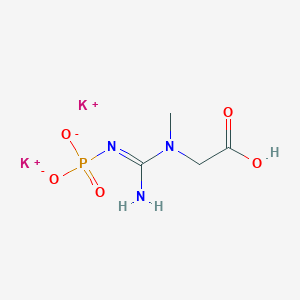
クレアチンリン酸二カリウム塩
概要
説明
Creatine phosphate, dipotassium salt, also known as dipotassium creatine phosphate, is a naturally-occurring compound found in the body and used as a source of energy. It is a combination of creatine, a nitrogenous organic acid, and phosphate, an inorganic compound. Creatine phosphate is an important compound in the body and plays a role in energy metabolism, muscle contraction, and cell signaling. It is also used in laboratory experiments to study the biochemical and physiological effects of creatine phosphate.
科学的研究の応用
高エネルギーリン酸研究
CPは、細胞内のエネルギー貯蔵と移動に重要な役割を果たす高エネルギーリン酸化合物です。CPは、以下の研究に使用されます。
- リン酸基転移: CPは、ADPにリン酸基を転移してATPを形成し、これは多くの細胞プロセスに不可欠です .
- エネルギーシャトル機構: クレアチン-クレアチンリン酸エネルギーシャトルは、生物エネルギー学における基本的な概念であり、細胞がどのようにエネルギーバランスを維持するかを示しています .
クレアチンキナーゼ活性アッセイ
CPは、クレアチンとATPをCPとADPに変換する反応を触媒する酵素であるクレアチンキナーゼ(CK)の基質です。CPは、以下の測定のためのアッセイに使用されます。
- CK活性: CK活性を測定することは、さまざまな筋肉や心臓の病気の診断に役立ちます .
- 酵素動力学: CPは、さまざまな条件下でのCKの動力学を研究するために使用され、その作用機序に関する洞察を提供します .
神経学研究
脳において、CPはATPレベルの維持に役立ち、これは神経機能に不可欠です。CPは、以下の研究に使用されます。
- 神経保護: CPは、神経をエネルギー枯渇から保護することができ、神経変性疾患の研究に役立ちます .
- 脳代謝: 脳におけるCPの利用を理解することは、認知機能と障害に関する洞察につながる可能性があります .
心臓機能分析
CPは、心臓の筋肉機能に不可欠であり、心臓細胞の高いエネルギー需要を支えています。CPは、以下の研究に使用されます。
- 心臓エネルギー代謝: 心臓組織内のCPレベルは、心臓のエネルギー状態を示すことができ、心臓の健康研究において重要です .
- 虚血状態: 虚血中のCPの利用に関する研究は、心臓発作やその他の心臓病の治療法を開発するのに役立ちます .
薬理学的用途
CPは、エネルギー代謝における役割から、潜在的な薬理学的用途を有しています。CPは、以下の研究対象となっています。
- 薬物開発: CPレベルを調節する化合物は、筋ジストロフィーや心不全などの病気の治療薬になる可能性があります .
- サプリメント研究: CPのサプリメントは、エネルギー代謝が損なわれている病気の治療効果を向上させる可能性があります .
運動能力向上
CPサプリメントは、以下の方法によって運動能力を向上させる可能性があるため、広く研究されています。
作用機序
Target of Action
The primary target of Creatine Phosphate, Dipotassium Salt is the adenosine diphosphate (ADP) molecule . The compound plays a crucial role in the energy metabolism of cells, particularly in muscle tissue, where it serves as a temporal and spatial buffer for energy .
Mode of Action
Creatine Phosphate, Dipotassium Salt operates through a mechanism known as the creatine-creatine phosphate energy shuttle . In this process, the phosphate group from creatine phosphate is transferred to ADP, forming ATP . This reaction is catalyzed by the enzyme creatine kinase . When ATP levels are low, energy from phosphocreatine is transferred to ADP molecules, which are quickly converted back to ATP .
Biochemical Pathways
The compound affects the ATP-ADP energy conversion pathway . By donating its phosphate group to ADP, it helps maintain a steady supply of ATP, the primary energy currency of the cell . This process is particularly important in tissues with high energy demands, such as muscle tissue .
Pharmacokinetics
Most of the Creatine Phosphate entering systemic circulation is converted to creatine .
Result of Action
The action of Creatine Phosphate, Dipotassium Salt results in the generation of ATP from ADP , providing energy for various cellular processes . This is particularly crucial during periods of high energy demand, such as during muscle contraction .
Action Environment
The action of Creatine Phosphate, Dipotassium Salt is influenced by various environmental factors. For instance, the availability of ADP and the activity of creatine kinase can affect the rate at which creatine phosphate donates its phosphate group . Furthermore, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .
Safety and Hazards
Safety measures for handling Creatine phosphate, dipotassium salt include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .
生化学分析
Biochemical Properties
The transfer of the phosphate group from Creatine Phosphate, Dipotassium Salt to ADP and from ATP to creatine forms the basis of the creatine-creatine phosphate energy shuttle . This interaction with enzymes and proteins is fundamental to energy metabolism in cells.
Cellular Effects
Creatine Phosphate, Dipotassium Salt influences cell function by playing a role in energy metabolism, muscle contraction, cell growth, and cell signaling . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, although the specific details of these interactions are complex and depend on the cellular context.
Molecular Mechanism
At the molecular level, Creatine Phosphate, Dipotassium Salt exerts its effects through the transfer of phosphate groups. This transfer of phosphate groups can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
Creatine Phosphate, Dipotassium Salt is involved in the creatine-creatine phosphate energy shuttle, a key metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels.
特性
IUPAC Name |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKPBMWFCQTDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8K2N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066427 | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18838-38-5 | |
| Record name | Creatine phosphate dipotassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018838385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phosphonoamidino)sarcosine, dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

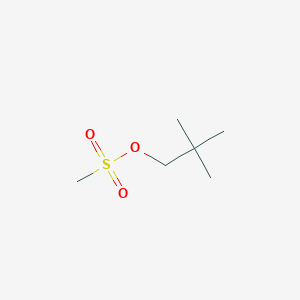
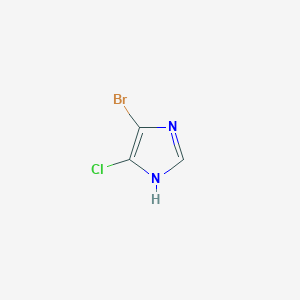

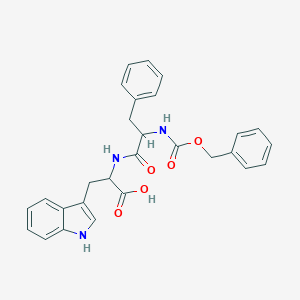
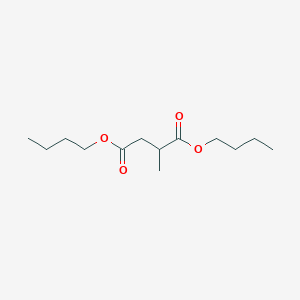
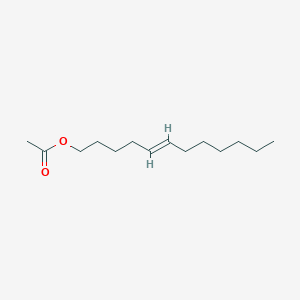
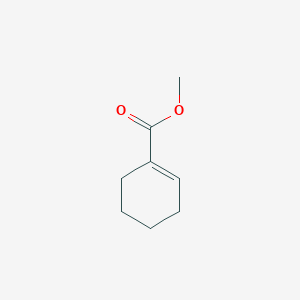
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)



